1-{pyrido[2,3-d]pyrimidin-4-yl}-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine
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Overview
Description
1-{pyrido[2,3-d]pyrimidin-4-yl}-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine is a complex heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of multiple fused rings, including pyrido[2,3-d]pyrimidine, piperidine, and thieno[3,2-c]pyridine moieties. These structural elements contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{pyrido[2,3-d]pyrimidin-4-yl}-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine typically involves multi-step processes that include the formation of intermediate compounds. One common approach is the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl
Another method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene, followed by the addition of a base to afford the desired pyrimidine derivatives . The choice of reagents and reaction conditions can significantly influence the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving consistent results on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
1-{pyrido[2,3-d]pyrimidin-4-yl}-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, hydrogen peroxide
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst
Substitution: Amines, alkoxides, thiolates
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-chloroperbenzoic acid can yield sulfoxides or sulfones, while reduction with hydrogen gas and Pd/C can produce amines or reduced heterocycles .
Scientific Research Applications
1-{pyrido[2,3-d]pyrimidin-4-yl}-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-{pyrido[2,3-d]pyrimidin-4-yl}-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific protein kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival . This inhibition can lead to antiproliferative effects, making the compound a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative activity and potential as a therapeutic agent.
Pyrido[2,3-d]pyrimidin-7-one: Exhibits tyrosine kinase inhibition and cyclin-dependent kinase inhibition.
Pyrimidino[4,5-d][1,3]oxazine: Used in the synthesis of biologically active compounds.
Uniqueness
1-{pyrido[2,3-d]pyrimidin-4-yl}-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine stands out due to its unique combination of fused heterocyclic rings, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets and undergo diverse chemical reactions makes it a versatile compound for various scientific applications .
Properties
IUPAC Name |
5-(1-pyrido[2,3-d]pyrimidin-4-ylpiperidin-4-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5S/c1-2-16-18(20-7-1)21-13-22-19(16)23-8-3-15(4-9-23)24-10-5-17-14(12-24)6-11-25-17/h1-2,6-7,11,13,15H,3-5,8-10,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSIIOVKSYBNUEH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC3=C(C2)C=CS3)C4=NC=NC5=C4C=CC=N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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